Vildagliptin-d7 is a stable isotope-labeled analog of vildagliptin, which is an oral hypoglycemic agent belonging to the class of dipeptidyl peptidase-4 inhibitors. This compound is primarily utilized in research to study the pharmacokinetics and metabolism of vildagliptin in biological systems. The introduction of deuterium (denoted by the "d7" designation) enhances its stability and allows for more precise tracking in metabolic studies.
Vildagliptin-d7 is synthesized from vildagliptin through specific chemical modifications that incorporate deuterium into its molecular structure. The compound can be sourced from chemical suppliers specializing in stable isotopes and pharmaceutical intermediates, such as MedChemExpress and BenchChem .
Vildagliptin-d7 is classified as a pharmaceutical compound and a stable isotope-labeled derivative. It falls under the category of antidiabetic agents, specifically targeting the inhibition of dipeptidyl peptidase-4 enzymes, which play a crucial role in glucose metabolism.
The synthesis of vildagliptin-d7 involves several key steps that ensure the incorporation of deuterium into the vildagliptin structure.
Vildagliptin-d7 retains a similar molecular structure to vildagliptin but includes seven deuterium atoms.
The structural integrity is crucial for maintaining its biological activity while allowing for detailed tracking in pharmacokinetic studies.
Vildagliptin-d7 undergoes various chemical reactions similar to its non-labeled counterpart, primarily focusing on its interactions with enzymes and other biological molecules.
The mechanism of action for vildagliptin-d7 mirrors that of vildagliptin, focusing on its role as a dipeptidyl peptidase-4 inhibitor.
The incorporation of deuterium allows researchers to trace these processes more effectively in vivo.
Vildagliptin-d7 serves several scientific purposes:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: